

Structural Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **1-[(1R,2R)-2-phenylcyclopropyl]ethanone**, a chiral ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this exact stereoisomer in publicly accessible literature, this guide presents data for a closely related analogue, 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone, and outlines the established experimental protocols for the synthesis and characterization of such phenylcyclopropyl ketones.

Molecular Structure and Properties

1-[(1R,2R)-2-phenylcyclopropyl]ethanone possesses a molecular formula of $C_{11}H_{12}O$ and a molecular weight of 160.21 g/mol. The structure features a cyclopropane ring with a phenyl group and an acetyl group in a trans configuration, affording the (1R,2R) stereochemistry. The strained three-membered ring and the presence of both aromatic and keto functionalities make it an interesting target for structural and reactivity studies.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of **1-[(1R,2R)-2-phenylcyclopropyl]ethanone**. The following sections detail the expected spectroscopic signatures based on general principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

Table 1: Representative ^1H and ^{13}C NMR Data for a Phenylcyclopropyl Ketone Analogue

^1H NMR (CDCl_3)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.1	s	-	CH_3	
2.2	s	-	CH_3	
2.96	dd	5, 10	CH	
3.12	dd	5, 10	CH	
3.28	t	5	CH	
7.14 - 7.34	m	-	ArH	
^{13}C NMR (CDCl_3)	Chemical Shift (δ) ppm	Assignment		
31.2	CH_3			
31.3	CH_3			
33.1	CH			
36.8	CH			
39.9	CH			
127.3	Ar-C			
128.3	Ar-C			
128.6	Ar-C			
133.9	Ar-C (ipso)			
201.4	C=O			
205.3	C=O			

Note: Data is for 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone. The presence of a second acetyl group will influence the chemical shifts compared to the target mono-ketone.

For **1-[(1R,2R)-2-phenylcyclopropyl]ethanone**, one would expect the protons of the methyl group of the acetyl moiety to appear as a singlet around 2.1-2.3 ppm. The cyclopropyl protons would exhibit complex splitting patterns in the aliphatic region (typically 1.0-3.0 ppm) due to geminal and vicinal coupling. The phenyl protons would resonate in the aromatic region (7.0-7.5 ppm). In the ^{13}C NMR spectrum, the carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-215 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for **1-[(1R,2R)-2-phenylcyclopropyl]ethanone** is the carbonyl (C=O) stretching vibration.

Table 2: Expected Infrared Absorption Frequencies

Functional Group	Expected Absorption Range (cm^{-1})
C=O (Ketone)	1685-1725
C-H (Aromatic)	3000-3100
C-H (Aliphatic)	2850-3000
C=C (Aromatic)	1450-1600

The conjugation of the cyclopropyl ring with the carbonyl group can slightly lower the C=O stretching frequency compared to a simple aliphatic ketone. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm^{-1} [1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data

Analysis	Expected Value
Molecular Ion (M ⁺)	m/z = 160.22
Major Fragments	Fragmentation of the cyclopropyl ring and loss of the acetyl group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and structural analysis of phenylcyclopropyl ketones.

Synthesis Protocol: Simmons-Smith Cyclopropanation

A common method for the synthesis of phenylcyclopropyl derivatives is the Simmons-Smith reaction.

- **Preparation of the Alkene Precursor:** Cinnamaldehyde is reduced to the corresponding allylic alcohol, which is then acetylated to form cinnamyl acetate.
- **Cyclopropanation:** To a solution of cinnamyl acetate in a suitable solvent (e.g., dichloromethane), a solution of diethylzinc and diiodomethane is added dropwise at 0 °C.
- **Work-up:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel.
- **Oxidation:** The resulting cyclopropyl acetate is hydrolyzed to the alcohol and then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC).

Structural Analysis Protocol

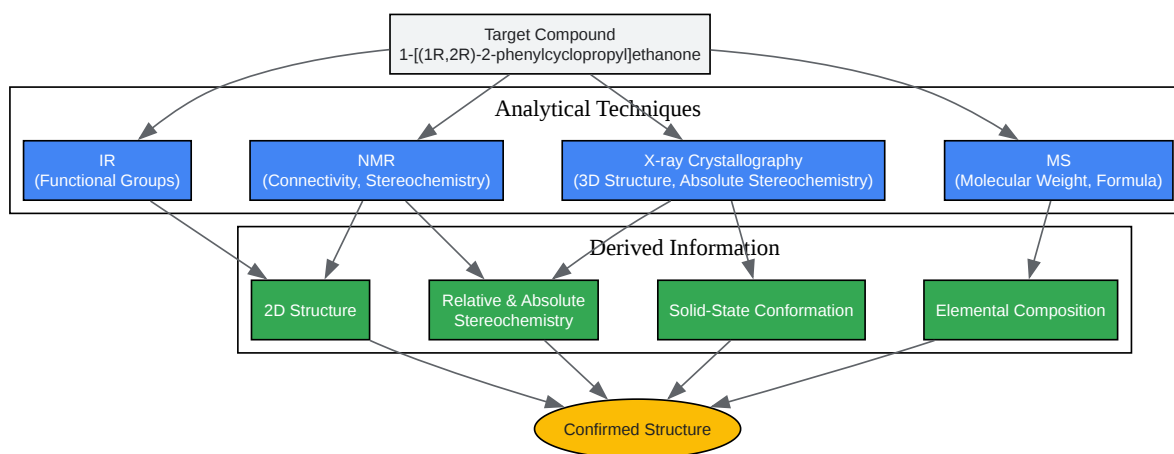
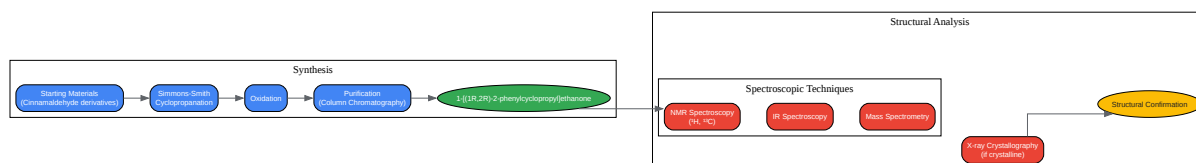
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent (e.g., ethanol, hexane). The crystal structure is determined using a single-crystal X-ray diffractometer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of **1-[(1R,2R)-2-phenylcyclopropyl]ethanone**.



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References

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